molecular formula C15H18N2O5 B12323996 2-Methylserotonin maleate salt

2-Methylserotonin maleate salt

Cat. No.: B12323996
M. Wt: 306.31 g/mol
InChI Key: KFEAUMZKRNJEDU-WLHGVMLRSA-N
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Chemical Reactions Analysis

2-Methylserotonin maleate salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methylserotonin maleate salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylserotonin maleate salt involves its binding to the 5-HT3 receptor, a type of serotonin receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that mimic the effects of natural serotonin. This activation can influence various physiological processes, including mood regulation, gastrointestinal function, and pain perception .

Comparison with Similar Compounds

2-Methylserotonin maleate salt is unique due to its high selectivity and full agonist activity at the 5-HT3 receptor. Similar compounds include:

  • Serotonin hydrochloride
  • N-Acetyl-5-hydroxytryptamine
  • 5-Hydroxy-L-tryptophan

These compounds also interact with serotonin receptors but may differ in their selectivity, potency, and specific receptor subtype interactions .

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KFEAUMZKRNJEDU-WLHGVMLRSA-N

Isomeric SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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